molecular formula C10H6ClNO2S2 B6142409 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid CAS No. 923797-62-0

2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid

Cat. No. B6142409
M. Wt: 271.7 g/mol
InChI Key: IRHBDSNZSBMQEA-UHFFFAOYSA-N
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Description

“2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid” is a compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers. Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been found to exhibit a wide range of biological activities, which are influenced by the substituents on the thiazole ring . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds related to 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid often involves their synthesis and evaluation for various properties, including diuretic, photodynamic, and pharmacokinetic activities. For instance, studies have explored the synthesis of sulfamoylbenzoic acids, revealing insights into their diuretic properties and the influence of different substituents on their potency. These findings underscore the compound's potential in the development of diuretic agents (Nielsen et al., 1975).

Photodynamic Therapy Applications

The compound's derivatives have been investigated for their efficacy in photodynamic therapy, particularly in the treatment of tumors. An improved synthesis of benzochlorins, which share structural motifs with 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid, has shown promising results in in vivo studies for their tumoricidal effects, highlighting their potential as photodynamic agents (Morgan et al., 1992).

Pharmacokinetic Studies

Pharmacokinetic investigations have been conducted on structurally related compounds to understand their metabolism and the impact of genetic polymorphisms on their pharmacological effects. Such studies provide valuable insights into how these compounds are processed in the body and the potential for personalized medicine based on genetic profiles (Hasegawa et al., 2014).

Anticonvulsant Potential

Research into the anticonvulsant properties of thiazolotriazine derivatives, which are chemically related to 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid, has identified compounds with significant efficacy in animal models. These findings suggest a potential pathway for developing new treatments for convulsive disorders (Firdaus et al., 2018).

Anti-Inflammatory and Analgesic Activities

Further studies have explored the synthesis of derivatives with potential anti-inflammatory and analgesic activities. This line of research opens up possibilities for the development of new therapeutic agents for treating inflammation and pain, with some compounds showing promising results in preclinical models (Caroline et al., 2019).

Future Directions

The future directions in the research of thiazole derivatives could involve the design and synthesis of new compounds with variable substituents on the thiazole ring. These new compounds could then be evaluated for their biological activities, with the aim of discovering new drugs with improved efficacy and lesser side effects .

properties

IUPAC Name

2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S2/c11-8-5-15-10(12-8)16-7-4-2-1-3-6(7)9(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHBDSNZSBMQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=NC(=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid

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